

Application Note: Flow Cytometry Analysis of GTP-14564 Effects on AML Cells

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Compound of Interest

Compound Name: Gtp 14564

Cat. No.: B502738

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Audience: Researchers, scientists, and drug development professionals.

Introduction

GTP-14564 is a novel tyrosine kinase inhibitor demonstrating selective cytotoxicity against acute myeloid leukemia (AML) cells harboring the Fms-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation.^[1] This mutation, present in 20-30% of AML patients, leads to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting leukemic cell proliferation and survival.^[1] GTP-14564 effectively inhibits the kinase activity of both wild-type (wt) and ITD-mutated FLT3. However, it shows significantly greater growth inhibition in FLT3-ITD positive cells, suggesting a dependency of these cells on a specific signaling pathway that is potently disrupted by the inhibitor.^[1] This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of GTP-14564 on AML cells, focusing on cell viability, apoptosis, and key signaling pathways.

Mechanism of Action

GTP-14564's selective effect on FLT3-ITD positive AML cells stems from the differential signaling pathways utilized by wild-type and mutated FLT3. While wt-FLT3 primarily signals through the MAPK pathway for proliferation, the FLT3-ITD mutation elicits an aberrant and essential activation of the STAT5 pathway.^[1] GTP-14564 effectively inhibits this crucial STAT5 activation in FLT3-ITD cells, leading to growth arrest and apoptosis.^[1]

Data Presentation

Table 1: In Vitro Growth Inhibition of GTP-14564 on Ba/F3 Cells Expressing FLT3 Variants

Cell Line	FLT3 Status	GTP-14564 Concentration for Growth Inhibition
Ba/F3	ITD-FLT3	1 μ M
Ba/F3	Wild-Type FLT3	30 μ M

Data derived from a study by the Japanese Cancer Association, demonstrating the increased sensitivity of FLT3-ITD expressing cells to GTP-14564.[\[1\]](#)

Experimental Protocols

Protocol 1: Analysis of GTP-14564-Induced Apoptosis in AML Cells by Annexin V/PI Staining

This protocol details the steps to quantify apoptosis in AML cells following treatment with GTP-14564 using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis.

Materials:

- AML cell lines (e.g., MV4-11 for FLT3-ITD, THP-1 for wt-FLT3)
- GTP-14564
- RPMI-1640 medium with 10% FBS
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate Buffered Saline (PBS)
- Flow cytometry tubes

- Flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Culture AML cells in RPMI-1640 supplemented with 10% FBS at 37°C and 5% CO₂.
 - Seed 1 x 10⁶ cells/mL in a 6-well plate.
 - Treat cells with varying concentrations of GTP-14564 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24-48 hours.
- Cell Harvesting and Staining:
 - Harvest cells by centrifugation at 300 x g for 5 minutes.
 - Wash the cells twice with cold PBS.
 - Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
 - Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 µL of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within 1 hour of staining.
 - Use FITC and PI signal detectors.
 - Gate on the cell population based on forward and side scatter properties.
 - Analyze the percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 2: Intracellular Staining for Phosphorylated STAT5 (p-STAT5)

This protocol outlines the procedure for detecting the phosphorylation status of STAT5, a key downstream target of FLT3, in response to GTP-14564 treatment.

Materials:

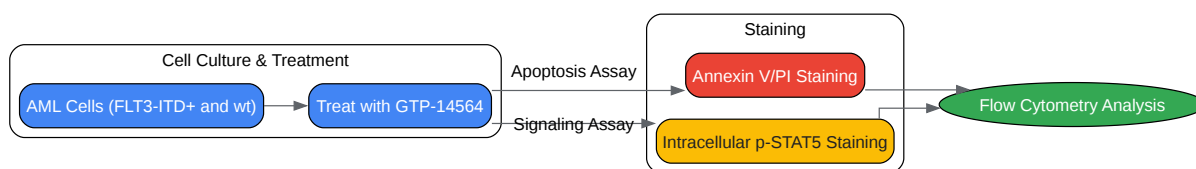
- AML cells
- GTP-14564
- Fixation/Permeabilization Buffer
- Wash Buffer (PBS with 0.5% BSA)
- Anti-p-STAT5 (Tyr694) antibody (conjugated to a fluorochrome, e.g., PE)
- Isotype control antibody
- Flow cytometer

Procedure:

- Cell Treatment and Stimulation:
 - Culture and treat AML cells with GTP-14564 as described in Protocol 1.
 - For a positive control, stimulate untreated cells with a known activator of the JAK/STAT pathway (e.g., IL-3) for 15-30 minutes.
- Fixation and Permeabilization:
 - Harvest and wash the cells.
 - Resuspend the cell pellet in 100 μ L of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.

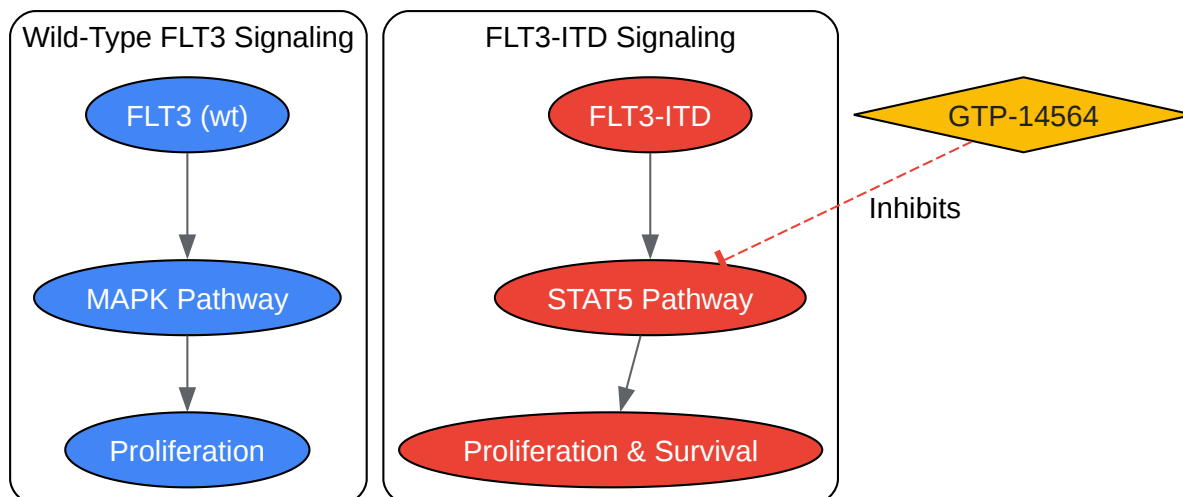
- Wash the cells twice with 1 mL of Wash Buffer.
- Intracellular Staining:
 - Resuspend the permeabilized cells in 100 μ L of Wash Buffer.
 - Add the conjugated anti-p-STAT5 antibody or the corresponding isotype control.
 - Incubate for 30-60 minutes at room temperature in the dark.
 - Wash the cells twice with Wash Buffer.
- Flow Cytometry Analysis:
 - Resuspend the cells in 300-500 μ L of Wash Buffer.
 - Analyze the samples on a flow cytometer, detecting the signal from the fluorochrome conjugated to the antibody.
 - Compare the mean fluorescence intensity (MFI) of p-STAT5 in treated versus untreated cells.

Visualizations



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Caption: Experimental workflow for analyzing GTP-14564 effects on AML cells.



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References

- 1. Selective cytotoxic mechanism of GTP-14564, a novel tyrosine kinase inhibitor in leukemia cells expressing a constitutively active Fms-like tyrosine kinase 3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
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